molecular formula C12H14N2O2S B2449639 3-Isopropyl-5-(phenylamino)thiazolidine-2,4-dione CAS No. 1048675-73-5

3-Isopropyl-5-(phenylamino)thiazolidine-2,4-dione

Cat. No.: B2449639
CAS No.: 1048675-73-5
M. Wt: 250.32
InChI Key: QUJRKBNMZSCQIE-UHFFFAOYSA-N
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Description

3-Isopropyl-5-(phenylamino)thiazolidine-2,4-dione is a heterocyclic compound that features a thiazolidine ring with an isopropyl group at the third position and a phenylamino group at the fifth position

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves optimizing the reaction conditions to maximize yield and minimize by-products. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors has also been explored to improve the scalability of the synthesis process .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, and halides.

Major Products Formed:

Mechanism of Action

Target of Action

The primary targets of 3-Isopropyl-5-(phenylamino)thiazolidine-2,4-dione are VEGFR-2 and EGFR tyrosine kinases . These receptors play a crucial role in cell proliferation and survival, making them important targets in cancer therapy .

Mode of Action

This compound interacts with its targets by inhibiting the activity of VEGFR-2 and EGFR tyrosine kinases . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, thereby exerting its anticancer effects .

Biochemical Pathways

The compound affects the VEGFR-2 and EGFR signaling pathways, which are involved in cell proliferation and survival . By inhibiting these pathways, the compound can disrupt the growth and survival of cancer cells .

Pharmacokinetics

In-silico adme studies suggest that the compound and its derivatives have drug-like properties . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and survival . This can lead to the death of cancer cells and potentially shrink tumors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other molecules in the environment can influence the compound’s interaction with its targets .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 3-Isopropyl-5-(phenylamino)thiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the isopropyl group enhances its lipophilicity, while the phenylamino group contributes to its ability to interact with various biological targets .

Properties

IUPAC Name

5-anilino-3-propan-2-yl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-8(2)14-11(15)10(17-12(14)16)13-9-6-4-3-5-7-9/h3-8,10,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJRKBNMZSCQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C(SC1=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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